Physicochemical Differentiation: Lipophilicity and Molecular Bulk Relative to Tryptamine and alpha-Ethyltryptamine
alpha-Ethyl-2-phenyl-1H-indole-3-ethanamine exhibits substantially higher computed lipophilicity (XLogP3 = 4.0) and molecular weight (264.4 g/mol) compared to the unsubstituted tryptamine scaffold (XLogP3 = 1.4; MW = 160.2 g/mol) and the non-phenyl alpha-ethyltryptamine (AET, MW = 188.3 g/mol) [1]. The 2-phenyl substituent adds approximately 76 Da of molecular weight and 2.6 LogP units relative to AET, which directly impacts blood-brain barrier permeability prediction models and solubility in aqueous assay buffers. These computed properties place the compound in a distinct physicochemical space that must be considered for solubility-limited assay design, DMSO stock preparation, and in vitro ADME interpretation [1].
| Evidence Dimension | Computed XLogP3 and Molecular Weight |
|---|---|
| Target Compound Data | XLogP3 = 4.0; MW = 264.4 g/mol |
| Comparator Or Baseline | Tryptamine (XLogP3 = 1.4; MW = 160.2 g/mol); alpha-Ethyltryptamine (AET, MW = 188.3 g/mol); XLogP3 for AET estimated at ~2.4 |
| Quantified Difference | ΔXLogP3 vs tryptamine: +2.6 units; ΔMW vs tryptamine: +104.2 Da; ΔMW vs AET: +76.1 Da |
| Conditions | Computed properties from PubChem (release 2024.11.20) using XLogP3 3.0 and Cactvs 3.4.8.18 |
Why This Matters
Higher lipophilicity necessitates adjusted DMSO stock concentrations and may require solubility enhancers for in vitro assays, directly affecting procurement specifications for purity and formulation.
- [1] PubChem. (2024). 1-(2-Phenyl-1H-indol-3-yl)butan-2-amine (CID 40197); Tryptamine (CID 1150); alpha-Ethyltryptamine (CID 8357). National Center for Biotechnology Information. Accessed 2026-05-04. View Source
